molecular formula C14H20BrN3O B5371831 N-(4-bromophenyl)-2-(4-ethyl-1-piperazinyl)acetamide

N-(4-bromophenyl)-2-(4-ethyl-1-piperazinyl)acetamide

Cat. No. B5371831
M. Wt: 326.23 g/mol
InChI Key: HZXQYEUZPATXGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-2-(4-ethyl-1-piperazinyl)acetamide, commonly known as BPEA, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPEA is a piperazine derivative that has been shown to exhibit a range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects.

Scientific Research Applications

BPEA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit analgesic effects in animal models of pain, including neuropathic pain and inflammatory pain. BPEA has also been shown to have anti-inflammatory effects in animal models of inflammation. Additionally, BPEA has been shown to have anticonvulsant effects in animal models of epilepsy.

Mechanism of Action

The exact mechanism of action of BPEA is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine. BPEA has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
BPEA has been shown to have a range of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation. BPEA has also been shown to increase the levels of the anti-inflammatory cytokine interleukin-10 (IL-10). Additionally, BPEA has been shown to decrease the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD).

Advantages and Limitations for Lab Experiments

BPEA has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. Additionally, BPEA has been shown to have low toxicity in animal models. However, there are also limitations to using BPEA in lab experiments. For example, the exact mechanism of action of BPEA is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, BPEA has been shown to have low solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on BPEA. One area of research could be to further elucidate the mechanism of action of BPEA. This could involve studying its effects on specific neurotransmitter systems and signaling pathways. Another area of research could be to investigate the potential therapeutic applications of BPEA in human clinical trials. Additionally, further studies could be done to optimize the synthesis method of BPEA to improve its purity and yield. Finally, there is potential for BPEA to be used as a starting point for the development of new drugs with improved therapeutic properties.

Synthesis Methods

The synthesis of BPEA involves the reaction of 4-bromoaniline with 4-ethylpiperazine in the presence of acetic anhydride and triethylamine. The resulting product is then purified using column chromatography to obtain pure BPEA. This synthesis method has been optimized to yield high purity and high yields of BPEA.

properties

IUPAC Name

N-(4-bromophenyl)-2-(4-ethylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O/c1-2-17-7-9-18(10-8-17)11-14(19)16-13-5-3-12(15)4-6-13/h3-6H,2,7-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXQYEUZPATXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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